

Structure and molecular weight of Methyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-chloro-3-nitrobenzoate*

Cat. No.: *B077201*

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-chloro-3-nitrobenzoate**: Structure, Properties, and Synthesis

Abstract

Methyl 4-chloro-3-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a chloro, a nitro, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate for the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it details a robust, field-proven protocol for its synthesis and purification, supported by a multi-faceted spectroscopic characterization framework that ensures the integrity of the final product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing who utilize complex organic building blocks.

Chemical Identity and Physicochemical Properties

Methyl 4-chloro-3-nitrobenzoate is an organic compound with the systematic IUPAC name **methyl 4-chloro-3-nitrobenzoate**.^[2] The presence of electron-withdrawing chloro and nitro groups, along with an ester functional group, dictates its reactivity and utility as a chemical precursor.

Molecular Structure and Weight

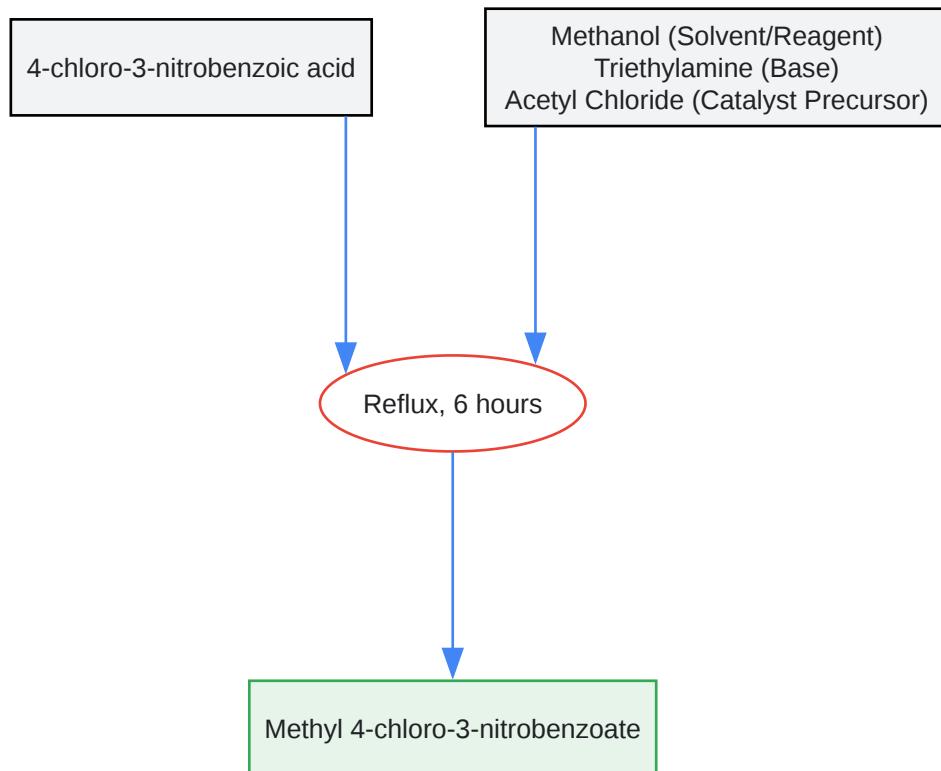
The fundamental identity of this compound is defined by its molecular formula and structure.

- Molecular Formula: C₈H₆ClNO₄[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 215.59 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

The arrangement of atoms is depicted in the following structural diagram.

Caption: 2D Structure of **Methyl 4-chloro-3-nitrobenzoate**.

Physicochemical Data Summary


The key physical and chemical properties are summarized in the table below for quick reference. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

Property	Value	Source
CAS Number	14719-83-6	[1] [2] [3]
Appearance	White to off-white or light yellow powder/crystals	[1] [3]
Melting Point	78-84 °C	[1] [3]
MDL Number	MFCD00016989	[1] [3]
Solubility	Soluble in water	[3] [4] [5]
Storage	Store at room temperature in a dry, well-ventilated place	[1] [3] [6]

Synthesis and Purification Protocol

Methyl 4-chloro-3-nitrobenzoate is most commonly synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The following protocol describes a high-yield synthesis proven to be effective and reproducible.[\[3\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 4-chloro-3-nitrobenzoate**.

Detailed Experimental Methodology

This protocol is adapted from established laboratory procedures.[3] The causality behind each step is explained to provide field-proven insight.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in methanol (200 mL). The use of methanol serves as both the solvent and the esterifying agent.
- **Base Addition:** Add triethylamine (4.15 mL, 29.8 mmol) to the solution. Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid that will be generated in the subsequent step, preventing unwanted side reactions and driving the equilibrium towards product formation.
- **Catalyst Formation:** Cool the mixture in an ice-salt bath. Slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise. Rationale: This is a critical step. Acetyl chloride reacts exothermically

with methanol to form methyl acetate and, more importantly, anhydrous HCl in situ. This generated HCl is the true catalyst for the Fischer esterification. The dropwise addition at low temperature is a safety measure to control the exothermic reaction.

- Reaction: Stir the reaction mixture under reflux conditions for 6 hours. Rationale: Heating to reflux provides the necessary activation energy to accelerate the esterification reaction, ensuring it proceeds to completion in a reasonable timeframe. Progress can be monitored using Thin Layer Chromatography (TLC).
- Workup - Solvent Removal: After completion, remove the methanol by distillation under reduced pressure. This step concentrates the product and removes the excess reagent.
- Workup - Extraction: Dissolve the resulting residue in water (100 mL) and extract twice with ethyl acetate (100 mL each). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and water-soluble impurities remain in the aqueous layer.
- Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.^[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Rationale: Anhydrous magnesium sulfate is an efficient drying agent that removes residual water from the organic phase, which is crucial before final purification.
- Purification: Recrystallize the crude product from ether (10 mL) to obtain pure white crystals of **methyl 4-chloro-3-nitrobenzoate**.^[3] Rationale: Recrystallization is a powerful purification technique that removes trace impurities, yielding a product with high purity and a sharp melting point. The reported yield for this procedure is high, around 92%.^[3]

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the proposed structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) provides detailed information about the hydrogen atoms in the molecule. The spectrum for **Methyl 4-chloro-3-nitrobenzoate** is highly characteristic.

- ^1H NMR (300 MHz, DMSO-d₆):
 - δ 3.90 (s, 3H, -OCH₃): A singlet integrating to three protons, corresponding to the methyl group of the ester.[3]
 - δ 7.90 (d, 1H, H₅, J = 8.1 Hz): A doublet for the proton at position 5, coupled to the proton at position 6.[3]
 - δ 8.15 (dd, 1H, H₆, J = 8.1 Hz, J = 1.5 Hz): A doublet of doublets for the proton at position 6, showing large coupling to H₅ and small coupling to H₂.[3]
 - δ 8.49 (d, 1H, H₂, J = 1.5 Hz): A doublet for the proton at position 2, showing small coupling to H₆.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Carbonyl (C=O) Stretch: A strong absorption peak is observed around 1716 cm⁻¹, which is characteristic of the ester carbonyl group.[3]
- Nitro (NO₂) Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
- Aromatic C-H Stretch: Peaks are typically observed above 3000 cm⁻¹.
- C-O Stretch: An absorption corresponding to the ester C-O bond is found in the 1300-1100 cm⁻¹ region.
- C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For **Methyl 4-chloro-3-nitrobenzoate**, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This results in two peaks at m/z 215 and m/z 217.

Applications in Research and Drug Development

Methyl 4-chloro-3-nitrobenzoate is not typically an end-product but rather a crucial building block in multi-step syntheses.^[1] Its functional groups can be selectively modified, making it a versatile intermediate.

- **Pharmaceutical Synthesis:** It serves as a key starting material for a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.^{[1][7]} The nitro group can be readily reduced to an amine, which can then be further functionalized to build complex heterocyclic systems common in medicinal chemistry.
- **Agrochemicals:** The compound is used in the formulation of herbicides and pesticides, providing a scaffold for creating new crop protection agents.^{[1][8]}
- **Material Science:** It is employed in the production of specialty polymers and dyes, where its rigid aromatic structure and reactive handles are advantageous.^[1]

Safety and Handling

As with any laboratory chemical, proper handling of **Methyl 4-chloro-3-nitrobenzoate** is essential. This information is derived from its Safety Data Sheet (SDS).

- **Hazard Classification:** This chemical is considered hazardous. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).^[9] It can also be harmful if swallowed.^{[2][6]}
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.^{[6][9]}
- **Handling:** Use only in a well-ventilated area or a chemical fume hood.^{[6][9]} Avoid breathing dust. Wash hands thoroughly after handling.^[9]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[5][10]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
 - Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9]
 - Inhalation: Remove victim to fresh air and keep at rest in a comfortable breathing position. [9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 4-chloro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nbinfo.com [nbinfo.com]
- 8. Methyl 4-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Structure and molecular weight of Methyl 4-chloro-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077201#structure-and-molecular-weight-of-methyl-4-chloro-3-nitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com